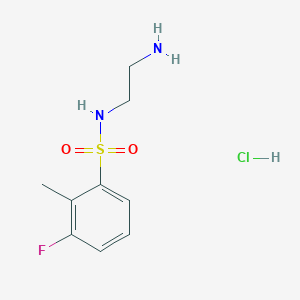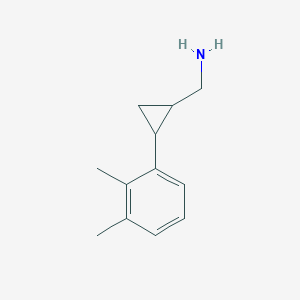![molecular formula C9H14O3 B13527153 rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic molecule characterized by its unique structure and stereochemistry. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[3.2.1]octane core with a hydroxyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often involve:
Diels-Alder Reaction: This step forms the bicyclic core. It usually requires a diene and a dienophile under thermal or catalytic conditions.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions, such as using osmium tetroxide or other hydroxylating agents.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity while minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving bicyclic structures. Its stereochemistry is particularly useful in understanding chiral recognition and enzyme specificity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug development. Its structural features are of interest in the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are crucial for its binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3R,5S)-6-oxobicyclo[3.2.1]octane-3-carboxylic acid
- rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol
Uniqueness
rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
This comprehensive overview highlights the significance of rac-(1R,3R,5S,6R)-6-hydroxybicyclo[321]octane-3-carboxylic acid across various fields, emphasizing its potential and versatility
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8-3-5-1-6(8)4-7(2-5)9(11)12/h5-8,10H,1-4H2,(H,11,12)/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
YMMUECCKRGVECX-ULAWRXDQSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)O)C(=O)O |
Kanonische SMILES |
C1C2CC(CC1C(C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)











